molecular formula C18H28N2O2 B3113953 Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate CAS No. 198895-69-1

Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate

Cat. No.: B3113953
CAS No.: 198895-69-1
M. Wt: 304.4 g/mol
InChI Key: PNSMVTXJEUHNEE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 3-phenylpropyl side chain. The tert-butyl group enhances solubility and stability, making the compound a versatile intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-14-12-19(13-15-20)11-7-10-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSMVTXJEUHNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-phenylpropyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

TBPP serves as an intermediate in the synthesis of several pharmaceutical compounds. Its structural features make it valuable in the development of drugs targeting central nervous system disorders such as anxiety and depression. The compound's ability to modulate neurotransmitter receptor activity is critical for understanding drug mechanisms in pharmacology.

Research indicates that TBPP exhibits significant biological activities, including:

  • Anxiolytic Effects : Studies have shown that TBPP can produce anxiolytic effects in preclinical models, suggesting its potential for treating anxiety disorders.
  • Antidepressant Activity : The compound may enhance mood regulation through its action on serotonin receptors.
  • Neuroprotective Properties : Preliminary findings suggest TBPP could protect against neurodegeneration by modulating receptor activity and reducing oxidative stress .

Analgesics and Antipsychotics

TBPP derivatives could lead to the discovery of novel analgesics and antipsychotic drugs. Modifications to the TBPP structure have been explored to improve efficacy or reduce side effects compared to existing medications .

Synthesis and Industrial Applications

The synthesis of TBPP typically involves several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions utilize various reagents under controlled conditions to optimize yield and product quality . In industrial applications, TBPP is used in the production of specialty chemicals and advanced materials due to its stability and reactivity.

Case Studies and Research Findings

Numerous studies have investigated the pharmacological effects of TBPP:

  • Receptor Binding Studies : Research published in PubMed explored TBPP derivatives' binding affinity at human histamine H3 receptors, highlighting how structural modifications can affect receptor interactions .
  • Behavioral Assessments : In animal models, TBPP demonstrated significant anxiolytic effects in tests designed to evaluate anxiety levels.
  • Neuropharmacological Evaluation : Investigations have shown that TBPP can effectively penetrate the blood-brain barrier, suggesting its suitability for central nervous system applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring can bind to receptors like serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tert-butyl piperazine-1-carboxylate scaffold is common across analogs, but substituents on the piperazine nitrogen or aromatic rings significantly alter properties. Key comparisons are summarized in Table 1.

Table 1: Structural Features and Functional Groups of Selected Analogs

Compound Name Substituent Key Functional Groups Synthesis Method Reference
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate 3-phenylpropyl Phenyl, alkyl chain Alkylation (e.g., using bromopropyl precursors)
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Pyridinyl Cyano, pyridine Coupling with T3P®/Et3N
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate Pyridinyl Cyano, bromo Suzuki-Miyaura coupling
Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate Benzyl Amino, fluorine Reductive amination or nucleophilic substitution
Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Pyridinyl Oxadiazole Hydrazine acetylation and cyclization
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate Propyl Bromo, oxalate salt Alkylation with bromopropyl reagents
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Compounds with cyano (C≡N) or trifluoromethyl (CF3) groups (e.g., ) exhibit reduced nucleophilicity, enhancing stability but requiring harsher reaction conditions .
  • Halogenation: Bromo or chloro substituents (e.g., ) serve as handles for cross-coupling reactions, enabling further functionalization .
  • Heterocycles: Thiadiazole, triazole, or oxadiazole rings () improve binding affinity in drug candidates by facilitating hydrogen bonding .

Physicochemical Properties

Table 2: Comparative Physical and Spectral Data

Compound Name Melting Point (°C) NMR Shifts (δ, ppm) Solubility
This compound Not reported Aromatic H: δ7.3–7.4 (similar to ) Moderate in DCM, low in water
Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate Not reported Fluorine-coupled H: δ6.5–7.0 High in polar aprotic solvents
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate Not reported Pyridine H: δ8.2–8.5 Moderate in MeOH
  • Solubility: Bulky substituents (e.g., cyclohexyl in ) reduce aqueous solubility, while polar groups (e.g., amino in ) enhance it .
  • NMR Profiles: Aromatic protons in phenylpropyl analogs resonate near δ7.3–7.4, while fluorine atoms cause splitting in adjacent protons (δ6.5–7.0) .

Biological Activity

Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate (TBPP) is a piperazine derivative with significant potential in medicinal chemistry. This compound is notable for its structural features, which include a piperazine ring and a phenylpropyl side chain, contributing to its biological activity and applicability in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₈N₂O₂
  • Molecular Weight : 300.43 g/mol

The presence of the tert-butyl group enhances the lipophilicity of TBPP, allowing it to cross biological membranes more effectively. The phenylpropyl group increases the compound's interaction with various biological targets, particularly neurotransmitter receptors.

TBPP interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial for modulating various neurological functions. The piperazine ring facilitates binding to these receptors, influencing neurotransmitter signaling pathways. This interaction can lead to therapeutic effects in conditions such as anxiety and depression.

Pharmacological Studies

Research indicates that TBPP exhibits various biological activities:

  • Anxiolytic Effects : TBPP has been studied for its potential anxiolytic properties, showing promise in preclinical models.
  • Antidepressant Activity : The compound may also possess antidepressant-like effects, potentially enhancing mood regulation through its action on serotonin receptors.
  • Neuroprotective Properties : Preliminary studies suggest that TBPP could protect against neurodegeneration by modulating receptor activity and reducing oxidative stress.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of TBPP:

  • Study on Receptor Binding : A study published in PubMed explored the binding affinity of TBPP derivatives at human histamine H3 receptors, demonstrating that modifications to the piperazine structure can significantly affect receptor interaction and biological activity .
  • Behavioral Assessments : In animal models, TBPP demonstrated significant anxiolytic effects in the elevated plus maze test, indicating its potential for treating anxiety disorders .
  • Neuropharmacological Evaluation : A recent investigation highlighted TBPP's ability to penetrate the blood-brain barrier effectively, suggesting its suitability for central nervous system applications .

Comparative Analysis

The biological activity of TBPP can be compared with other piperazine derivatives to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
This compoundPiperazine ring + phenylpropyl side chainAnxiolytic, antidepressant
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylatePiperazine ring + bromophenyl groupVaries; potential for increased reactivity
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylatePiperazine ring + hydroxyl groupIncreased hydrophilicity; altered pharmacokinetics

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized by reacting piperazine precursors with tert-butyl dicarbonate under anhydrous conditions. Key parameters include:

  • Temperature control : Maintaining 0–5°C during Boc-protection to prevent side reactions .
  • Solvent selection : Using dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility of intermediates .
  • Purification : Silica gel chromatography (e.g., 0–80% ethyl acetate/petroleum ether gradient) ensures >95% purity .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity of substitutions (e.g., tert-butyl group at δ 1.48 ppm, piperazine ring protons at δ 3.0–3.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ observed at m/z 348.1 for a related derivative) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination of piperazine derivatives?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters. For twinned crystals, apply the TWIN/BASF commands in SHELX .
  • Validation : Cross-check with WinGX/ORTEP for visualization of anisotropic ellipsoids and hydrogen-bonding networks .
  • Data Reconciliation : If bond lengths deviate (>0.02 Å from expected values), re-examine data collection parameters (e.g., resolution, redundancy) and refine using restraints .

Q. What methodological approaches are recommended for designing piperazine-based derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Fragment-Based Design : Replace the 3-phenylpropyl group with bioisosteres (e.g., 4-fluorobenzyl in ) to optimize receptor binding .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess activity via in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HIF prolyl-hydroxylase .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • Parameter Screening : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, residence time) affecting yield .
  • Analytical Troubleshooting : Compare LC-MS profiles of small-scale vs. bulk products to detect impurities introduced during scale-up .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate
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Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate

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